N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-2-7-19-10-12-21(13-11-19)28(25,26)23-14-6-15-24-16-17-27-22(18-24)20-8-4-3-5-9-20/h3-5,8-13,22-23H,2,6-7,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEAMOBNZNIPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under acidic conditions to form the morpholine ring.
Alkylation: The 2-phenylmorpholine is then alkylated with 1-bromopropane to introduce the propyl group.
Sulfonamide Formation: The alkylated product is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogs identified in the literature:
Key Observations:
Sulfonamide Attachment :
- The target compound features a direct benzene sulfonamide , whereas BF21293 () employs an ethane-sulfonamide bridge to connect the aromatic ring. This difference impacts conformational flexibility and electronic properties. The rigid benzene sulfonamide in the target may enhance stability, while the ethane bridge in BF21293 could improve binding to flexible enzyme pockets .
Substituent Effects: The 4-propyl group on the target’s benzene ring increases lipophilicity compared to BF21293’s 4-methoxy substituent, which is more polar and electron-donating. This suggests the target compound may exhibit higher membrane permeability but lower aqueous solubility .
Heterocyclic Cores :
- The pyrazolopyrimidine () and pyrimidine () cores in analogs diverge significantly from the target’s benzene-morpholine architecture. These heterocycles may confer selectivity for kinase or nucleotide-binding targets, unlike the sulfonamide-morpholine combination, which is often associated with protease or GPCR modulation .
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of a sulfonamide group, a morpholine ring, and an aromatic structure. Its molecular formula is , and it has a molecular weight of approximately 342.48 g/mol. The sulfonamide moiety is known for its role in various biological functions, particularly in antimicrobial activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Sulfonamides, including this compound, are primarily known for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production. Recent studies have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.
Case Study: Efficacy Against Bacterial Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli.
- The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy.
Anti-inflammatory Properties
In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Table 2: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-alpha | 200 | 70 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is critical in the folate synthesis pathway in bacteria.
- Modulation of Immune Response : By reducing cytokine production, it may help mitigate excessive inflammatory responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Reacting 4-propylbenzenesulfonyl chloride with a morpholine-derived amine precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
- Amine coupling : Utilizing nucleophilic substitution or reductive amination to attach the 2-phenylmorpholine moiety to the propyl linker.
- Purification via column chromatography or recrystallization to isolate the target compound .
- Characterization relies on NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and mass spectrometry (HRMS) for molecular weight validation .
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Assign peaks to verify substituent positions (e.g., morpholine ring protons at δ 3.5–4.0 ppm, aromatic protons in the sulfonamide group).
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending modes (~1550 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ ion matching C₂₃H₃₁N₂O₃S⁺).
- Cross-referencing with computational predictions (e.g., density functional theory for IR/NMR) enhances reliability .
Q. How are solubility and stability profiles determined for this compound?
- Experimental Approach :
- Solubility : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure, monitored via HPLC or LC-MS .
- Data interpretation identifies optimal storage conditions and formulation strategies for biological assays .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesis?
- Methodology :
- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and activation energies for key steps (e.g., sulfonylation or amine coupling).
- Reaction Path Search : Algorithms like the nudged elastic band (NEB) method identify low-energy pathways, reducing trial-and-error experimentation .
- Experimental validation involves adjusting parameters (e.g., solvent polarity, temperature) based on computational insights to improve yield .
Q. How to resolve contradictions in reported reaction yields across studies?
- Data Analysis Framework :
- Design of Experiments (DOE) : Apply factorial designs to isolate variables (e.g., catalyst loading, reaction time) and quantify their impact.
- Statistical Modeling : Use ANOVA or response surface methodology (RSM) to identify interactions between variables (e.g., solvent effects on byproduct formation) .
- Case Study: A 2024 study resolved yield discrepancies (40% vs. 65%) by identifying moisture sensitivity in the amine precursor, requiring strict anhydrous conditions .
Q. What strategies are used to elucidate structure-activity relationships (SAR) for pharmacological applications?
- Integrated Workflow :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger Suite.
- In Vitro Assays : Test analogs with modified substituents (e.g., propyl chain length, morpholine substitution) against disease-relevant cell lines.
- Kinetic Studies : Measure inhibition constants (Kᵢ) to correlate binding affinity with structural features .
- Example: Trifluoromethyl analogs showed enhanced metabolic stability compared to nitro derivatives in a 2025 kinase inhibitor study .
Q. How to design experiments for analyzing degradation pathways under environmental conditions?
- Advanced Techniques :
- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS.
- Heterogeneous Catalysis : Test TiO₂ or ZnO nanoparticles for photocatalytic degradation efficiency, monitoring reaction kinetics with in situ FTIR .
- Data informs environmental fate models and guides waste management protocols for lab-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
